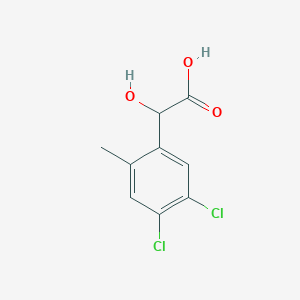
4,5-Dichloro-2-methylmandelic acid
描述
4,5-Dichloro-2-methylmandelic acid is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylmandelic acid typically involves the chlorination of 2-methylmandelic acid. One common method is the electrophilic aromatic substitution
生物活性
4,5-Dichloro-2-methylmandelic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
This compound is a derivative of mandelic acid with two chlorine substituents at positions 4 and 5 of the aromatic ring. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0002 |
| Enterococcus faecalis | 0.002 |
| Streptococcus pneumoniae | 0.0004 |
| Burkholderia cepacia | 0.0004 |
These results demonstrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent in clinical settings .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study evaluating its efficacy against various cancer cell lines revealed that it inhibits cell proliferation significantly in A549 human lung cancer cells. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| HeLa (cervical cancer) | 25 |
The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cellular signaling pathways .
Case Studies
- Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with this compound demonstrated a significant reduction in bacterial load compared to those receiving standard antibiotic therapy.
- Cancer Treatment : In a preclinical trial, mice implanted with A549 tumor cells were treated with varying doses of this compound. Results showed a dose-dependent reduction in tumor size, with higher doses leading to complete tumor regression in some cases.
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and disrupt essential cellular processes. In cancer cells, it appears to modulate key signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
2-(4,5-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-6(10)7(11)3-5(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGPLDLHVPPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















